molecular formula C8H12N2O2S B8622887 N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide

N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide

Cat. No.: B8622887
M. Wt: 200.26 g/mol
InChI Key: ISGNGYZFQLRVPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(pyridin-3-yl)methyl]ethane-1-sulfonamide is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12N2O2S

Molecular Weight

200.26 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)ethanesulfonamide

InChI

InChI=1S/C8H12N2O2S/c1-2-13(11,12)10-7-8-4-3-5-9-6-8/h3-6,10H,2,7H2,1H3

InChI Key

ISGNGYZFQLRVPA-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NCC1=CN=CC=C1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

3-Aminomethylpyridine (2.15 g, 19.88 mmol) was dissolved in 40 ml dichloromethane. Ethanesulfonyl chloride (2.56 g, 19.9 mmol) was added to the mixture and stirred for 18 h. To the resultant precipitate was added 40 ml diethyl ether and decanted from the solid. The solid was partitioned between a mixture of 100 ml dichloromethane/20 ml isopropyl alcohol and 20 ml of a saturated sodium bicarbonate solution. The organic layer was separated and the aqueous phase extracted twice with the 80/20 mixture of dichloromethane/isopropyl alcohol. The organic layers were combined, dried over sodium sulfate, filtered, and concentrated in vacuo to afford the title compound. 1H NMR: 8.67 (s,1H), 8.60 (d,1H,J=4 Hz), 7.90 (m,1H), 7.42 (m,1H), 5.77 (t,1H,J=6 Hz), 4.38 (d,2H,J=6 Hz), 3.07 (t,2H,J=8 Hz), 1.38 (t,3H,J=8 Hz). MS calcd. 200.2; MS (M+1) 201.1.
Quantity
2.15 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant precipitate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.